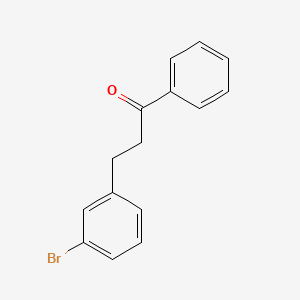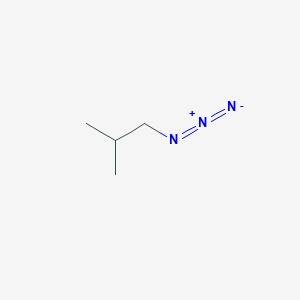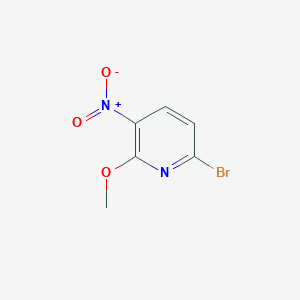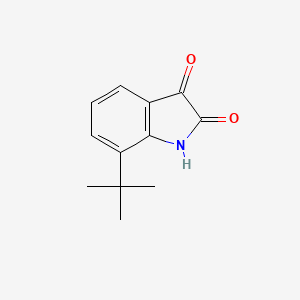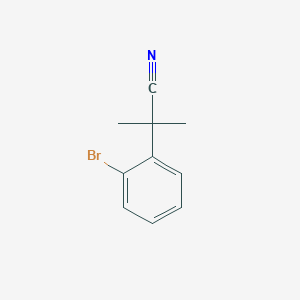
2-Bromo-1,1-dimethoxypropane
Overview
Description
2-Bromo-1,1-dimethoxypropane (2-BDMP) is an organic compound with a wide range of applications in the synthesis of organic compounds, in scientific research, and in laboratory experiments. It is a colorless liquid that is soluble in organic solvents and is used as a reagent in organic synthesis.
Scientific Research Applications
Chemical Reactions and Mechanisms
- 2-Bromo-1,1-dimethoxypropane has been studied for its role in various chemical reactions, particularly in the context of halogenated amides. For example, the treatment of 2-bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-dimethoxypropane leads to the formation of dimeric and reduced products, demonstrating its utility in understanding reaction mechanisms (Simig et al., 1978).
Synthesis of Organic Compounds
- This compound plays a significant role in the synthesis of various organic structures. One example includes its use in the formation of cyclopropane lactones and fused heterocyclic compounds. This demonstrates its utility in organic synthesis, especially in creating complex molecular structures (Farin˜a et al., 1987).
Material Science and Nanotechnology
- This compound is also significant in material science and nanotechnology. For instance, it is used in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key building blocks in the creation of 2-aminoimidazole alkaloids. This highlights its importance in developing new materials and technologies (Ando & Terashima, 2010).
Biochemical Applications
- In the field of biochemistry, this compound is used in the chemical dehydration of biological tissues for electron microscopic examinations. This application is crucial for studying biological structures at the microscopic level (Muller & Jacks, 1975).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
2-Bromo-1,1-dimethoxypropane is an organic compound that is commonly used as a reagent in organic synthesis . It is primarily used to introduce methoxy and bromo functional groups into other organic compounds .
Mode of Action
The compound interacts with its targets by donating its methoxy and bromo groups. This can result in significant changes in the chemical structure and properties of the target molecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific target molecules. It is generally involved in the synthesis of other organic compounds, such as aldehydes and ketones .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the introduction of methoxy and bromo groups into target molecules. This can lead to changes in the target molecules’ reactivity, polarity, and other chemical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, its reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment.
properties
IUPAC Name |
2-bromo-1,1-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-4(6)5(7-2)8-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTQXLCZRCQAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485181 | |
| Record name | 2-Bromo-1,1-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33170-72-8 | |
| Record name | 2-Bromo-1,1-dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33170-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,1-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





